Cas no 2205846-49-5 (2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole)

2-(2,6-Dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole is a structurally complex heterocyclic compound featuring a fused indole core with substituted pyridine and piperidine moieties. Its unique molecular architecture, incorporating both aromatic and aliphatic functionalities, makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the piperidin-4-yl group enhances its potential as a pharmacophore, while the 2,6-dimethylpyridin-4-yl substitution contributes to steric and electronic modulation. This compound is particularly suited for applications in kinase inhibition and receptor targeting due to its rigid yet tunable scaffold. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships in bioactive molecule development.
2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole structure
2205846-49-5 structure
商品名:2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole
CAS番号:2205846-49-5
MF:C23H29N3
メガワット:347.4965
CID:5146790

2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

    • 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole
    • BDBM21958
    • US10660877, Example 1
    • 2-(2,6-dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole
    • 2-(2,6-Dimethylpyridin-4-yl)-5-piperidin-4-yl-3-propan-2-yl-1H-indole
    • 1H-Indole, 2-(2,6-dimethyl-4-pyridinyl)-3-(1-methylethyl)-5-(4-piperidinyl)-
    • 2-(2,6-dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole Hydrochloride
    • RQY
    • BMS-905
    • インチ: 1S/C23H29N3/c1-14(2)22-20-13-18(17-7-9-24-10-8-17)5-6-21(20)26-23(22)19-11-15(3)25-16(4)12-19/h5-6,11-14,17,24,26H,7-10H2,1-4H3
    • InChIKey: XSXCQWXAFRASGU-UHFFFAOYSA-N
    • ほほえんだ: N1([H])C([H])([H])C([H])([H])C([H])(C2C([H])=C([H])C3=C(C=2[H])C(=C(C2C([H])=C(C([H])([H])[H])N=C(C([H])([H])[H])C=2[H])N3[H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H]

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 448
  • トポロジー分子極性表面積: 40.7
  • 疎水性パラメータ計算基準値(XlogP): 4.7

2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60052-5mg
BMS-905
2205846-49-5 98%
5mg
¥ 2320 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60052-200mg
BMS-905
2205846-49-5 98%
200mg
¥ 23987 2023-09-07
MedChemExpress
HY-153254-25mg
BMS905
2205846-49-5 99.59%
25mg
¥7920 2024-07-24
Ambeed
A1902676-100mg
2-(2,6-Dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole
2205846-49-5 98%
100mg
$1267.0 2025-02-27
Ambeed
A1902676-25mg
2-(2,6-Dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole
2205846-49-5 98%
25mg
$439.0 2025-02-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60052-25 mg
BMS-905
2205846-49-5 98%
25mg
¥7947.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60052-50 mg
BMS-905
2205846-49-5 98%
50mg
¥11354.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60052-100 mg
BMS-905
2205846-49-5 98%
100MG
¥15987.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60052-10 mg
BMS-905
2205846-49-5 98%
10mg
¥4417.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60052-200 mg
BMS-905
2205846-49-5 98%
200mg
¥23987.00 2023-02-07

2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole 関連文献

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2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indoleに関する追加情報

Introduction to 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole (CAS No. 2205846-49-5)

The compound 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole, identified by its CAS number 2205846-49-5, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule, featuring a complex arrangement of aromatic and aliphatic substituents, has garnered attention for its potential applications in drug discovery and therapeutic development. The structural framework of this compound combines the versatility of indole with the functional properties of pyridine and piperidine moieties, making it a promising candidate for further exploration.

Recent research in the domain of pharmacological agents has highlighted the importance of multi-target interactions in the design of novel therapeutics. The indole core, known for its broad spectrum of biological activities, is particularly relevant in the context of neurological disorders, cancer, and inflammatory conditions. The presence of 2,6-dimethylpyridin-4-yl and piperidin-4-yl groups introduces additional layers of functionality, enhancing the compound's ability to interact with various biological targets. Specifically, these substituents are recognized for their role in modulating enzyme activity and receptor binding, which are critical factors in drug efficacy.

In particular, the propan-2-yl side chain contributes to the compound's lipophilicity, a key parameter influencing membrane permeability and oral bioavailability. This characteristic is essential for ensuring that the drug reaches its target site in sufficient concentrations to exert its therapeutic effects. The combination of these structural elements makes 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole a versatile scaffold for medicinal chemists seeking to develop innovative treatments.

Current studies have demonstrated that derivatives of indole with similar structural motifs exhibit significant promise in preclinical models. For instance, modifications involving the pyridine and piperidine portions have shown efficacy in inhibiting key enzymes associated with metabolic disorders and cancer pathways. The specific arrangement of substituents in this compound not only enhances its binding affinity but also improves its metabolic stability, factors that are crucial for clinical translation.

The synthesis of 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole involves a series of well-established organic reactions, including condensation and alkylation steps. These synthetic pathways ensure high yield and purity, which are essential for subsequent pharmacological testing. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity of the compound, providing researchers with confidence in its chemical identity.

One of the most compelling aspects of this compound is its potential to serve as a lead structure for drug development. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess its interaction with biological targets. Preliminary data suggest that 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-y l)-1H-indole exhibits inhibitory activity against certain kinases and transcription factors implicated in diseases such as Alzheimer's and certain types of cancer. These findings underscore its therapeutic relevance and highlight avenues for further investigation.

The indole moiety itself has been extensively studied for its pharmacological properties. Its ability to act as a scaffold for bioactive molecules is well-documented, with numerous clinical candidates derived from indole derivatives having reached late-stage development. The introduction of additional functional groups such as dimethylpyridine and piperidine further expands its pharmacophoric potential, enabling targeting multiple disease pathways simultaneously—a strategy known as polypharmacology.

In conclusion, 2-(2,6-dimethylpyridin -4 -yl) -5 -( piperidin -4 -y l) -3 -( propan - 2 -y l) -1 H -ind ole ( CAS No . 2205846 -49 -5) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

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